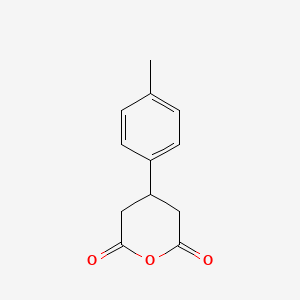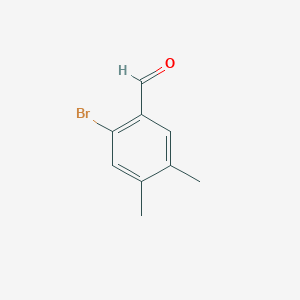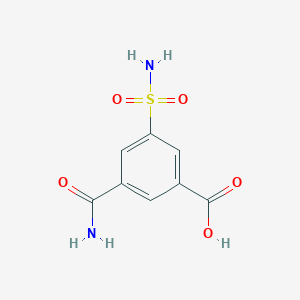
3-Carbamoyl-5-sulfamoylbenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Carbamoyl-5-sulfamoylbenzoic acid is an organic compound with the molecular formula C8H8N2O5S It is characterized by the presence of both carbamoyl and sulfamoyl functional groups attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Carbamoyl-5-sulfamoylbenzoic acid typically involves multi-step organic reactions. One common method includes the nitration of benzoic acid, followed by reduction to form the corresponding amine. This amine is then subjected to sulfamoylation and carbamoylation reactions under controlled conditions to yield the final product. The reaction conditions often involve the use of catalysts, specific temperatures, and pH levels to ensure the desired transformations.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, yield, and cost-effectiveness. The use of automated reactors and precise control of reaction parameters are crucial to achieving high purity and consistent quality of the compound.
Chemical Reactions Analysis
Types of Reactions
3-Carbamoyl-5-sulfamoylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamoyl and sulfamoyl groups into their respective amines.
Substitution: The aromatic ring of the benzoic acid core can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.
Scientific Research Applications
3-Carbamoyl-5-sulfamoylbenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of certain diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Carbamoyl-5-sulfamoylbenzoic acid involves its interaction with specific molecular targets. The carbamoyl and sulfamoyl groups can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Furosemide: A 5-sulfamoylbenzoic acid derivative used as a diuretic.
Torasemide: Another diuretic with a similar core structure.
Azosemide: A loop diuretic with a related chemical structure.
Bumetanide: A potent diuretic with a 5-sulfamoylbenzoic acid core.
Uniqueness
3-Carbamoyl-5-sulfamoylbenzoic acid is unique due to the presence of both carbamoyl and sulfamoyl groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C8H8N2O5S |
|---|---|
Molecular Weight |
244.23 g/mol |
IUPAC Name |
3-carbamoyl-5-sulfamoylbenzoic acid |
InChI |
InChI=1S/C8H8N2O5S/c9-7(11)4-1-5(8(12)13)3-6(2-4)16(10,14)15/h1-3H,(H2,9,11)(H,12,13)(H2,10,14,15) |
InChI Key |
GRIUPGSPOPNEKQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)O)S(=O)(=O)N)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(8aR)-1H,3H,8H,8aH-azirino[1,2-b]isoquinoline](/img/structure/B13519373.png)

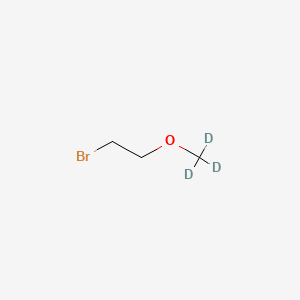


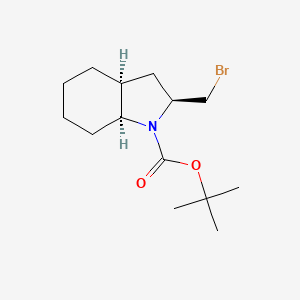

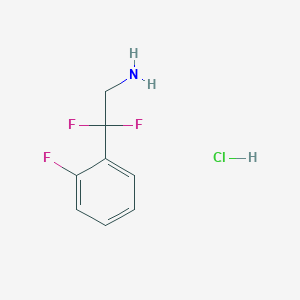
![[3-Chloro-4-(difluoromethoxy)phenyl]hydrazine](/img/structure/B13519429.png)
